

Application Notes and Protocols: Ziconotide for Studying Neurotransmitter Release Mechanisms

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, a synthetic peptide equivalent of ω-conotoxin MVIIA from the venom of the marine snail Conus magus, is a potent and selective blocker of N-type voltage-gated calcium channels (Cav2.2).[1][2][3][4][5] These channels are predominantly located on presynaptic nerve terminals and play a crucial role in the influx of calcium required for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[6] By blocking these channels, **ziconotide** effectively inhibits the release of various neurotransmitters, including the pro-nociceptive molecules glutamate, calcitonin gene-related peptide (CGRP), and substance P.[3][7] This unique mechanism of action makes **ziconotide** a valuable tool for studying the fundamental processes of neurotransmitter release and for the development of novel analgesics.[4]

These application notes provide detailed protocols for utilizing **ziconotide** to investigate its effects on neurotransmitter release from primary sensory neurons.

Data Presentation

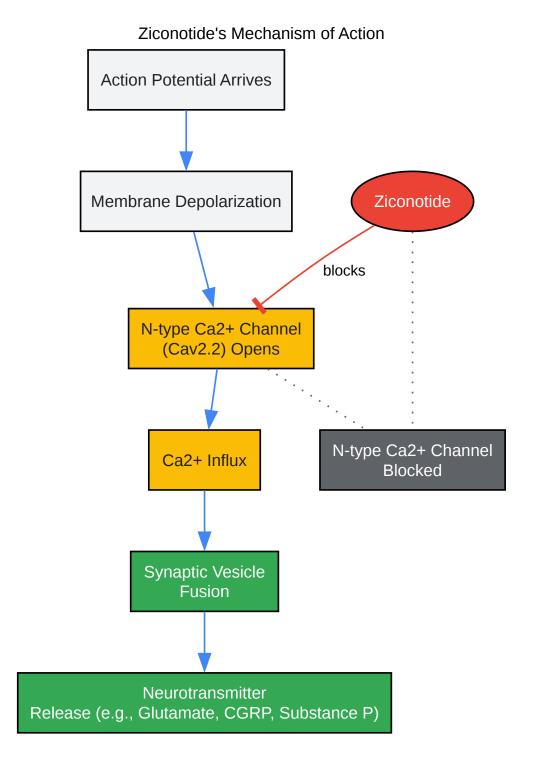
The following tables summarize the quantitative data on the inhibitory effects of **ziconotide** on N-type calcium channels and neurotransmitter release.



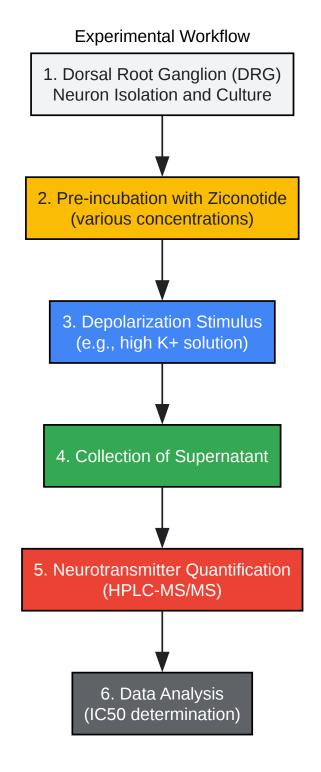
Parameter	Value	Cell/Tissue Type	Reference
IC50 (Norepinephrine Release)	~0.5 nM	Rat Hippocampus	[4]
IC50 (Norepinephrine Release)	5.5 nM	Rat Hippocampus	[4]
IC50 (Norepinephrine Release)	1.2 nM	Rat Peripheral Sympathetic Efferent Neurons	[4]
IC50 (Substance P Release)	63 nM	Rat Dorsal Root Ganglion Neurons	[4]
Kd (N-type Ca2+ Channel Binding)	4.8 x 10-8 M	Cav2.2	[8]

Signaling Pathway and Experimental Workflow









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